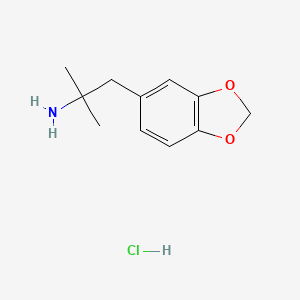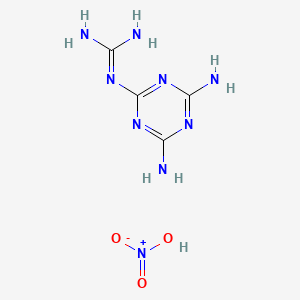
(4,6-Diamino-1,3,5-triazin-2-yl)guanidine Nitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4,6-Diamino-1,3,5-triazin-2-yl)guanidine Nitrate is an organic compound with the molecular formula C4H8N8·HNO3. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is also referred to as Metformin Hydrochloride Impurity B as Nitrate .
Vorbereitungsmethoden
The synthesis of (4,6-Diamino-1,3,5-triazin-2-yl)guanidine Nitrate typically involves multiple steps. One common method includes the following steps :
Reduction Reaction: 2,4-Dinitro-6-tert-butyl-1,3,5-triazine is reduced to obtain 2,4,6-tri-tert-butyl-1,3,5-triazine.
Reaction with Guanidine: The reduced product is then reacted with triaminoguanidine to form (4,6-Diamino-1,3,5-triazin-2-yl)guanidine.
Analyse Chemischer Reaktionen
(4,6-Diamino-1,3,5-triazin-2-yl)guanidine Nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced to form simpler compounds.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common reagents used in these reactions include nitric acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(4,6-Diamino-1,3,5-triazin-2-yl)guanidine Nitrate has several scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of other nitrogen-containing compounds.
Biology: The compound has been studied for its potential antitumor activity.
Medicine: It is used as a reference standard in pharmaceutical testing, particularly for blood glucose regulators.
Industry: The compound is used in the production of high-energy density explosives and smokeless propellants.
Wirkmechanismus
The mechanism of action of (4,6-Diamino-1,3,5-triazin-2-yl)guanidine Nitrate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting certain enzymes and pathways involved in cell proliferation and glucose regulation .
Vergleich Mit ähnlichen Verbindungen
(4,6-Diamino-1,3,5-triazin-2-yl)guanidine Nitrate can be compared with other similar compounds, such as:
1,3,5-Triazin-2(1H)-one, 4,6-diamino-:
Metformin Hydrochloride: This compound is used as a blood glucose regulator and has similar impurity profiles.
The uniqueness of this compound lies in its specific applications in pharmaceutical testing and its potential antitumor activity.
Eigenschaften
CAS-Nummer |
3553-49-9 |
|---|---|
Molekularformel |
C4H9N9O3 |
Molekulargewicht |
231.17 g/mol |
IUPAC-Name |
2-(4,6-diamino-1,3,5-triazin-2-yl)guanidine;nitric acid |
InChI |
InChI=1S/C4H8N8.HNO3/c5-1(6)9-4-11-2(7)10-3(8)12-4;2-1(3)4/h(H8,5,6,7,8,9,10,11,12);(H,2,3,4) |
InChI-Schlüssel |
OFGDLWZIPBIWMA-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=NC(=NC(=N1)N=C(N)N)N)N.[N+](=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


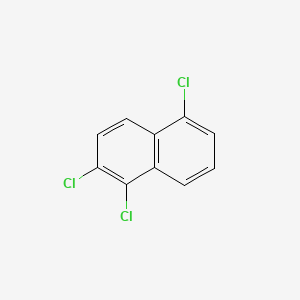

![(5R,6S)-6-(1-hydroxyethyl)-3-[2-[methanimidoyl(methyl)amino]ethylsulfanyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B15289557.png)

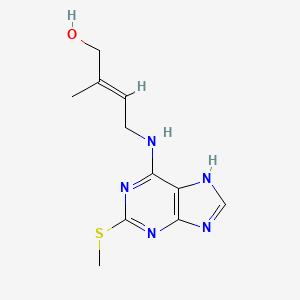
![N-[[2'-(1-Trityl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl] Pentanamide](/img/structure/B15289574.png)
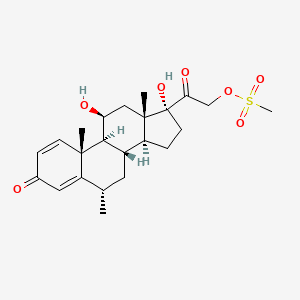
![Propyphenazone impurity C [EP impurity]](/img/structure/B15289590.png)

![[(2R,3S,4S,5S)-4,5,6-triacetyloxy-2-(hydroxymethyl)oxan-3-yl] acetate](/img/structure/B15289604.png)
![4-[Methyl[(nonafluorobutyl)sulfonyl]amino]butyl methacrylate](/img/structure/B15289605.png)

![4-[(2-chloro-7H-purin-6-yl)amino]-2-methylbut-2-en-1-ol](/img/structure/B15289618.png)
